molecular formula C9H7F3N2 B1429200 2-(trifluoromethyl)-1H-indol-6-amine CAS No. 1236061-23-6

2-(trifluoromethyl)-1H-indol-6-amine

Cat. No.: B1429200
CAS No.: 1236061-23-6
M. Wt: 200.16 g/mol
InChI Key: SRXUTUQRJCNCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-1H-indol-6-amine is a compound that belongs to the class of indoles, which are widely found in nature and known for their bioactivity. The trifluoromethyl group is a functional group that enhances the polarity, stability, and lipophilicity of the compound, making it valuable in various fields such as medicine, materials science, and agrochemicals .

Mechanism of Action

Safety and Hazards

Trifluoromethyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

The future directions of research on trifluoromethyl compounds are promising. There has been enormous growth in the incorporation of a trifluoromethyl group into organic motifs, and this trend is expected to continue . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-(trifluoromethyl)-1H-indol-6-amine involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the C2 position of indoles . Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable flow chemistry platforms. These platforms streamline the synthesis of trifluoromethyl-heteroatom anions using readily available organic precursors and cesium fluoride as the primary fluorine source .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-indol-6-amine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, palladium catalysts for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions yield 2-trifluoromethylindoles, while Suzuki–Miyaura coupling reactions produce carbon–carbon bonded products .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethane (CF3H)
  • 1,1,1-Trifluoroethane (CF3CH3)
  • Hexafluoroacetone (CF3COCF3)

Uniqueness

2-(Trifluoromethyl)-1H-indol-6-amine is unique due to the presence of both the indole and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and bioactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-5-1-2-6(13)4-7(5)14-8/h1-4,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXUTUQRJCNCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(trifluoromethyl)-1H-indol-6-amine
Reactant of Route 2
2-(trifluoromethyl)-1H-indol-6-amine
Reactant of Route 3
Reactant of Route 3
2-(trifluoromethyl)-1H-indol-6-amine
Reactant of Route 4
2-(trifluoromethyl)-1H-indol-6-amine
Reactant of Route 5
2-(trifluoromethyl)-1H-indol-6-amine
Reactant of Route 6
Reactant of Route 6
2-(trifluoromethyl)-1H-indol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.